Broxaterol, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

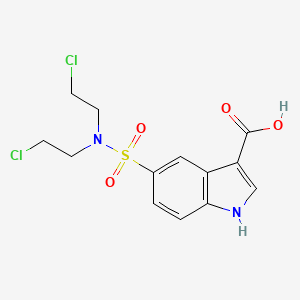

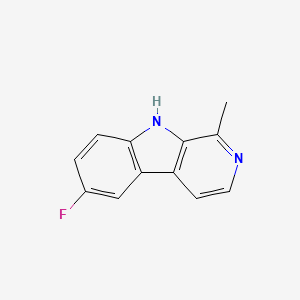

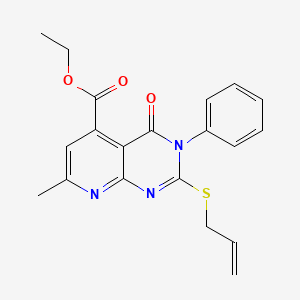

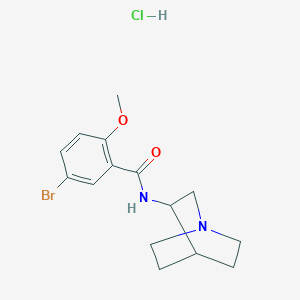

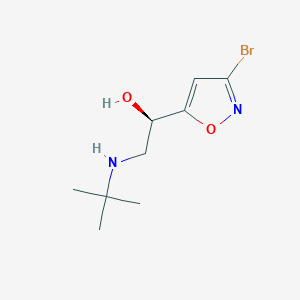

Broxaterol, ®- is a β2 adrenoreceptor agonist, which means it is part of a class of drugs that affect the smooth muscle receptors in the body. This compound is often used in the treatment of respiratory diseases that respond to this type of treatment . The IUPAC name for Broxaterol is 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol .

準備方法

The synthesis of Broxaterol involves several steps:

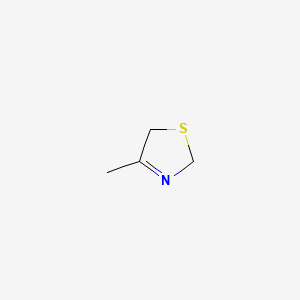

1,3-Dipolar Cycloaddition: The reaction between bromonitrile oxide, produced in situ from dibromoformaldoxime, and 3-butyn-2-one gives a mixture of isoxazoles.

Selective α-Bromination: The acetyl group is selectively brominated using pyridinium tribromide to produce a bromoketone.

Amination: The bromoethanol derivative is treated with tert-butylamine to yield Broxaterol.

化学反応の分析

Broxaterol undergoes various chemical reactions:

Oxidation: Broxaterol can be oxidized under specific conditions to form different products.

Reduction: The reduction of Broxaterol can lead to the formation of simpler alcohol derivatives.

Substitution: Broxaterol can undergo substitution reactions, particularly at the bromine atom, to form various derivatives.

Common reagents used in these reactions include pyridinium tribromide for bromination, sodium borohydride for reduction, and tert-butylamine for amination . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups .

科学的研究の応用

Broxaterol has several scientific research applications:

作用機序

Broxaterol works by targeting beta-2 adrenergic receptors located in the smooth muscle of the airways . Upon administration, Broxaterol binds to these receptors, mimicking the action of endogenous catecholamines like epinephrine . This binding activates the intracellular enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Increased levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates myosin light-chain kinase (MLCK) . Phosphorylation of MLCK inhibits its activity, reducing myosin light chain phosphorylation, and leading to relaxation of the smooth muscle cells . This results in bronchodilation, facilitating easier breathing for individuals with obstructive respiratory conditions .

類似化合物との比較

Broxaterol is compared with other β2 adrenoreceptor agonists such as salbutamol, salmeterol, and formoterol . While all these compounds share a similar mechanism of action, Broxaterol has been found to have a higher effectiveness when administered orally compared to salbutamol . This is likely due to its greater bioavailability . Additionally, Broxaterol has shown a marked bronchodilating activity and is effective in inhibiting asthmogenic mediator release both in vitro and in vivo .

Similar compounds include:

Salbutamol: Another β2 adrenoreceptor agonist used for the treatment of asthma and COPD.

Salmeterol: A long-acting β2 adrenoreceptor agonist used for the maintenance treatment of asthma and COPD.

Formoterol: Another long-acting β2 adrenoreceptor agonist used for the treatment of asthma and COPD.

Broxaterol’s uniqueness lies in its higher effectiveness and bioavailability when administered orally, making it a valuable compound in the treatment of respiratory diseases .

特性

CAS番号 |

104164-30-9 |

|---|---|

分子式 |

C9H15BrN2O2 |

分子量 |

263.13 g/mol |

IUPAC名 |

(1R)-1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol |

InChI |

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/t6-/m1/s1 |

InChIキー |

JBRBWHCVRGURBA-ZCFIWIBFSA-N |

異性体SMILES |

CC(C)(C)NC[C@H](C1=CC(=NO1)Br)O |

正規SMILES |

CC(C)(C)NCC(C1=CC(=NO1)Br)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。